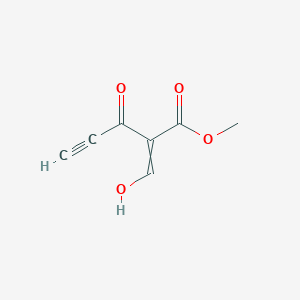
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is an organic compound with a unique structure that includes both an ester and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate typically involves the reaction of an appropriate alkyne with a carbonyl compound under specific conditions. One common method involves the use of a base-catalyzed reaction where the alkyne is treated with a carbonyl compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations.
類似化合物との比較
Similar Compounds
- Methyl 2-(hydroxymethylidene)-3-oxobutanoate
- Methyl 2-(hydroxymethylidene)-3-oxopropanoate
Uniqueness
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable in synthetic chemistry and various applications where specific reactivity is required.
特性
CAS番号 |
831219-38-6 |
|---|---|
分子式 |
C7H6O4 |
分子量 |
154.12 g/mol |
IUPAC名 |
methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate |
InChI |
InChI=1S/C7H6O4/c1-3-6(9)5(4-8)7(10)11-2/h1,4,8H,2H3 |
InChIキー |
CFUSLMBVYZFPKK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CO)C(=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


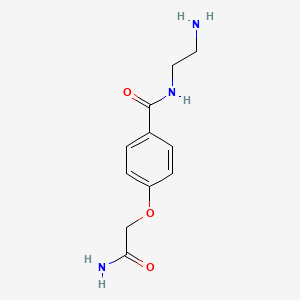
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
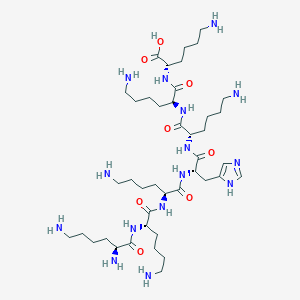
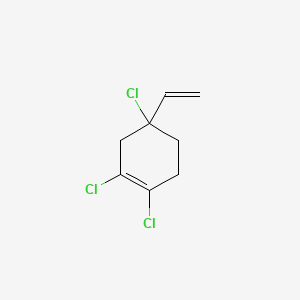

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
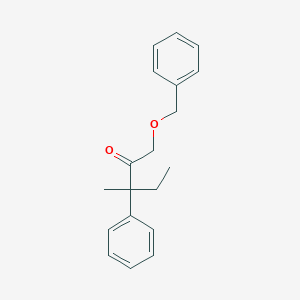
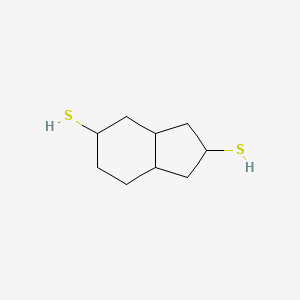
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
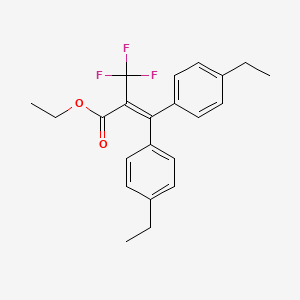
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
